molecular formula C15H10Cl3N3O5 B12088521 Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester CAS No. 261761-48-2

Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester

Cat. No.: B12088521
CAS No.: 261761-48-2
M. Wt: 418.6 g/mol
InChI Key: LEDUWJZHZNZBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a nitrophenyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester typically involves multiple steps, including the chlorination of acetic acid and the subsequent esterification with the appropriate phenoxy and nitrophenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing advanced chemical reactors and continuous flow systems to maintain efficiency and consistency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

261761-48-2

Molecular Formula

C15H10Cl3N3O5

Molecular Weight

418.6 g/mol

IUPAC Name

[(Z)-[amino-[4-(3,5-dichlorophenoxy)-3-nitrophenyl]methylidene]amino] 2-chloroacetate

InChI

InChI=1S/C15H10Cl3N3O5/c16-7-14(22)26-20-15(19)8-1-2-13(12(3-8)21(23)24)25-11-5-9(17)4-10(18)6-11/h1-6H,7H2,(H2,19,20)

InChI Key

LEDUWJZHZNZBAV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/OC(=O)CCl)/N)[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=NOC(=O)CCl)N)[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.